Cytotoxicity Differential in K-562 Leukemia Cells: Benzohydrazide Substituent Effect
In a series of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl benzohydrazides, the p-methoxy analog VIIb (IC50 = 0.05 µM) was 1.4-fold more potent than the unsubstituted analog VIIa (IC50 = 0.07 µM) against the K-562 leukemia cell line [1]. The 4-methyl substituent is a neutral, electron-donating group of intermediate size and is predicted to yield a cytotoxicity IC50 between these two extremes, providing a differentiated profile from the highly potent p-methoxy lead.
| Evidence Dimension | In vitro cytotoxicity (IC50) against K-562 leukemia cells |
|---|---|
| Target Compound Data | No direct IC50 data available; predicted activity intermediate between VIIa and VIIb based on substituent electronic/steric properties |
| Comparator Or Baseline | VIIa (unsubstituted benzohydrazide) IC50 = 0.07 µM; VIIb (p-methoxybenzohydrazide) IC50 = 0.05 µM |
| Quantified Difference | VIIb is 1.4-fold more potent than VIIa; 4-methyl analog expected to fall within this range but with distinct lipophilicity and metabolic stability |
| Conditions | Abl enzyme binding assay and K-562 cell cytotoxicity assay (Elbatrawy thesis, 2016) |
Why This Matters
The data demonstrate that the 4-substituent strongly modulates potency, making the 4-methyl variant a non-interchangeable, structurally distinct tool for exploring structure-activity relationships (SAR) around the benzohydrazide domain.
- [1] Elbatrawy, A. A. M. I. (2016). Design, Synthesis and Antitumor Activity of Novel Pyrazolopyrimidine Derivatives (Master's thesis, Cairo University). View Source
